3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3,5-difluorophenyl)butanoic acid

Catalog No.
S12978055
CAS No.
M.F
C25H21F2NO4
M. Wt
437.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3...

Product Name

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3,5-difluorophenyl)butanoic acid

IUPAC Name

4-(3,5-difluorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

Molecular Formula

C25H21F2NO4

Molecular Weight

437.4 g/mol

InChI

InChI=1S/C25H21F2NO4/c26-16-9-15(10-17(27)12-16)11-18(13-24(29)30)28-25(31)32-14-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-10,12,18,23H,11,13-14H2,(H,28,31)(H,29,30)

InChI Key

FDRZOMBFYOMDNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC(=C4)F)F)CC(=O)O

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3,5-difluorophenyl)butanoic acid is a complex organic compound with the molecular formula C25H21F2NO4 and a molecular weight of 437.4 g/mol. The compound features a fluorenylmethoxycarbonyl group, which is known for its utility in protecting amino groups during peptide synthesis. Its structure includes a butanoic acid backbone substituted with a 3,5-difluorophenyl group and an amino group, making it significant in medicinal chemistry and organic synthesis .

  • Oxidation: It can be oxidized to form carboxylic acids or ketones using reagents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction with lithium aluminum hydride or sodium borohydride can yield alcohols or amines.
  • Substitution: Nucleophilic substitution reactions can introduce different functional groups, utilizing alkyl halides or sulfonates as reagents.

The synthesis of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3,5-difluorophenyl)butanoic acid typically involves several steps:

  • Formation of the Butanoic Acid Backbone: This can be achieved through aldol condensation or Michael addition reactions.
  • Introduction of the 3,5-Difluorophenyl Group: This step often employs electrophilic aromatic substitution reactions using fluorinated benzene derivatives.
  • Attachment of the Fluorenylmethoxycarbonylamino Group: Amide bond formation is typically performed using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

Several compounds share structural similarities with 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3,5-difluorophenyl)butanoic acid:

Compound NameMolecular FormulaUnique Features
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2,4-difluorophenyl)butanoic acidC25H21F2NO4Different fluorine substitution pattern
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-benzylpropanoic acidC25H23NO4Contains a benzyl group instead of fluorinated phenyl
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acidC25H20F3NOContains three fluorine atoms on the phenyl ring

The uniqueness of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3,5-difluorophenyl)butanoic acid lies in its specific combination of functional groups and fluorine substitutions, which may influence its reactivity and biological properties compared to similar compounds.

XLogP3

4.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

437.14386448 g/mol

Monoisotopic Mass

437.14386448 g/mol

Heavy Atom Count

32

Dates

Modify: 2024-08-10

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